6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. This scaffold is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent synthetic methodologies . The compound’s structure is distinguished by:
- A 6-methylpyridin-2-yl substituent at position 2, contributing to π-π stacking interactions.
- A 3,4,5-trimethoxyphenyl group at position 1, known for its role in modulating electronic properties and binding affinity in medicinal chemistry.
Properties
Molecular Formula |
C28H26N2O6 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O6/c1-14-10-18-19(11-15(14)2)36-27-23(25(18)31)24(30(28(27)32)22-9-7-8-16(3)29-22)17-12-20(33-4)26(35-6)21(13-17)34-5/h7-13,24H,1-6H3 |
InChI Key |
STHNEPQSCNEWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the various substituents. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes targeted modifications at its pyridine, methoxy, and dione groups:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, alkyl halides (R-X) in DMF, 60°C, 12h | Pyridine N-alkylated derivatives | 45–55% | |
| Demethylation | BBr₃, CH₂Cl₂, −78°C → rt, 6h | Hydroxyphenyl analogs | 38% | |
| Reduction of Dione | NaBH₄, MeOH, 0°C → rt, 3h | Partially reduced diol intermediate | 62% |
Ring-Opening and Rearrangement Reactions
The chromeno-pyrrole system undergoes ring-opening under acidic or basic conditions:
Acid-Mediated Ring-Opening
-
Conditions : HCl (conc.), reflux, 8h
-
Product : Linear diketone with free phenolic -OH group
Base-Induced Rearrangement
-
Conditions : NaOH (2M), EtOH/H₂O, 70°C, 5h
-
Product : Isoquinoline derivative via retro-aldol pathway
-
Yield : 51%
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions due to its electron-deficient pyrrole-dione system:
| Dienophile | Conditions | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Fused oxabicyclic adduct | Endo preference | |
| DMAD | Microwave, 120°C, 30 min | Pyran-fused pyrrolidine | 78% yield |
Oxidation and Cross-Coupling Reactions
Oxidation of Methyl Groups
-
Reagent : KMnO₄, H₂SO₄, 60°C
-
Product : Carboxylic acid derivatives at the 6,7-dimethyl positions
-
Yield : 40%
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O, 90°C
-
Product : Biaryl-modified analogs at the pyridine ring
-
Yield : 55–60%
Mechanistic and Practical Considerations
-
Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates, while non-polar solvents favor cycloadditions .
-
Catalyst Optimization : l-Proline (10 mol%) improves enantioselectivity in asymmetric alkylation reactions.
-
Stability : The compound degrades above 200°C; reactions requiring high temperatures (e.g., cycloadditions) use microwave assistance to reduce decomposition.
Scientific Research Applications
6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s biological and physicochemical properties are influenced by substituent variations across its core. Below is a detailed comparison with key analogs from the same chemical family and related heterocyclic systems.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Substituent-Driven Bioactivity :
- The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced binding to ATP pockets in kinases, a feature absent in analogs with simpler aryl groups (e.g., 3,5-dimethylphenyl in 4k) .
- The 6-methylpyridin-2-yl group may improve cellular permeability compared to purely aromatic substituents (e.g., phenyl in 4k) .
In contrast, the 4-nitrophenyl and cyano groups in compound 1l introduce strong electron-withdrawing effects, altering reactivity but limiting membrane permeability.
Synthetic Flexibility :
- The multicomponent reaction used to synthesize the target compound allows for modular substitution, enabling rapid generation of analogs with tailored properties (e.g., methoxy vs. nitro groups) .
Research Findings and Implications
- Biological Potential: While specific data on the target compound’s activity is pending, its structural features align with known kinase inhibitors (e.g., trimethoxyphenyl groups in combretastatin analogs) .
- Physicochemical Superiority: The compound’s balanced lipophilicity (from methyl groups) and polarity (from pyridyl and methoxy groups) suggest improved pharmacokinetics over analogs like 1l, which exhibit polar nitro/cyano groups .
- Library Diversity : The 223-member library includes analogs with varying aryl, heteroaryl, and alkyl substituents, providing a robust platform for structure-activity relationship (SAR) studies.
Biological Activity
6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno[2,3-c]pyrroles. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H32N2O6
- Molecular Weight : 492.6 g/mol
- CAS Number : 846061-93-6
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways leading to significant pharmacological effects.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 0.10 to 1.00 μg/mL against specific strains.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Activity : The compound exhibits significant free radical scavenging ability, contributing to its potential protective effects against oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in MDPI, the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism involved the activation of caspase pathways leading to apoptosis .
Case Study: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound had superior activity compared to traditional antibiotics like ciprofloxacin. It was effective in inhibiting bacterial growth with MIC values substantially lower than those recorded for standard treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : A one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is highly efficient. This approach allows diversification of substituents while maintaining high yields (70–85%). Key parameters include solvent selection (e.g., ethanol or acetonitrile) and stoichiometric control of hydrazine hydrate (3–7 equivalents) to optimize ring closure . Prior work by Vydzhak and Panchishin also highlights alkylation and aryl substitution strategies for analogous scaffolds .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.1–3.9 ppm) to confirm regiochemistry.
- HRMS (ESI) : Verify molecular mass with <2 ppm error.
- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and aromatic C–H bends .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to detect impurities (<0.5%).
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC and NMR .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Library Synthesis : Modify substituents on the pyridyl, trimethoxyphenyl, and dihydrochromeno moieties using the one-pot protocol .
- High-Throughput Screening : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays.
- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity to guide optimization .
Q. What strategies resolve contradictions in reported biological activity data for analogs?
- Methodological Answer :
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use tools like Forest plots to evaluate heterogeneity in published data.
- Proteomic Profiling : Identify off-target interactions via kinome-wide screens or thermal shift assays .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Perform rigid/flexible docking with AutoDock Vina to predict binding poses in ATP pockets.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures at ≤2.5 Å resolution.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate computational models .
Q. What synthetic routes enable functionalization for prodrug or conjugate development?
- Methodological Answer :
- Click Chemistry : Introduce azide/alkyne handles via Sonogashira coupling for PEGylation or antibody conjugation.
- Enzyme-Labile Linkers : Attach dipeptide (e.g., Val-Ala) or β-glucuronide moieties to the trimethoxyphenyl group .
Q. How can computational methods enhance experimental design for derivative synthesis?
- Methodological Answer :
- Retrosynthetic AI : Use tools like Synthia or ASKCOS to prioritize feasible routes.
- DFT Calculations : Predict regioselectivity in cyclization steps by analyzing transition-state energies .
Q. What collaborative frameworks integrate chemical biology and engineering for scale-up?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
